molecular formula C11H13BrFN B568089 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine CAS No. 1355247-07-2

1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine

Cat. No.: B568089
CAS No.: 1355247-07-2
M. Wt: 258.134
InChI Key: NVOMRWKMVDLILJ-UHFFFAOYSA-N
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Description

1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-bromo-6-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity through halogen bonding and other interactions .

Comparison with Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine
  • 1-[(2-Bromo-4-fluorophenyl)methyl]pyrrolidine
  • 1-[(2-Bromo-6-chlorophenyl)methyl]pyrrolidine

Comparison: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is unique due to the specific positioning of the bromo and fluoro substituents, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOMRWKMVDLILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742745
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-07-2
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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